molecular formula C25H35N7O B6447581 2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 2549006-49-5

2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Cat. No.: B6447581
CAS No.: 2549006-49-5
M. Wt: 449.6 g/mol
InChI Key: HFLXVZFAXHURLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a bis-piperazine derivative featuring a central pyrimidine core substituted with a methyl group and a pyrrolidine ring. The structure includes two distinct piperazine moieties: one linked to the pyrimidine at position 4 and another attached to a phenyl group via a ketone bridge. Such dual piperazine architectures are often explored for their pharmacokinetic properties, including enhanced solubility and receptor-binding capabilities due to the nitrogen-rich heterocycles .

Properties

IUPAC Name

2-[4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35N7O/c1-21-26-23(30-9-5-6-10-30)19-24(27-21)31-13-11-28(12-14-31)20-25(33)32-17-15-29(16-18-32)22-7-3-2-4-8-22/h2-4,7-8,19H,5-6,9-18,20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLXVZFAXHURLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCN(CC2)CC(=O)N3CCN(CC3)C4=CC=CC=C4)N5CCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{4-[2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one, also referred to as a pyrimidine derivative, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological profiles, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple ring systems, including piperazine and pyrimidine moieties. Its molecular formula is C21H30N6C_{21}H_{30}N_6, with a molecular weight of 378.52 g/mol.

PropertyValue
Molecular FormulaC21H30N6
Molecular Weight378.52 g/mol
IUPAC NameThis compound

The biological activity of this compound is primarily attributed to its interaction with various molecular targets in the body. Research indicates that it may act as an antagonist or inhibitor at certain receptors, influencing neurotransmitter systems and potentially modulating pathways associated with neurological disorders.

Key Mechanisms:

  • Receptor Binding : The compound may bind to serotonin and dopamine receptors, which are crucial in regulating mood and cognition.
  • Enzyme Inhibition : It has been suggested that the compound could inhibit specific enzymes involved in neurotransmitter metabolism, thereby increasing the availability of these neurotransmitters.

Antimicrobial Activity

In vitro studies have shown that derivatives of similar structures exhibit antimicrobial properties against various pathogens, including bacteria and fungi. For instance, compounds with piperazine and pyrimidine rings have demonstrated significant activity against Mycobacterium tuberculosis and other mycobacterial strains .

Anticonvulsant Activity

Research has indicated that related compounds exhibit anticonvulsant properties in animal models. The presence of the piperazine moiety has been linked to enhanced efficacy in preventing seizures .

Anticancer Potential

Several studies have explored the anticancer activity of pyrimidine derivatives. These compounds have been shown to induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of tumor growth .

Study 1: Antimycobacterial Activity

A study evaluated the antimycobacterial activity of several piperazine derivatives against Mycobacterium tuberculosis. The results indicated that specific structural modifications significantly enhanced activity, suggesting that similar modifications could be beneficial for the compound .

Study 2: Anticonvulsant Evaluation

In another study assessing anticonvulsant properties, derivatives containing phenylpiperazine fragments showed promising results in protecting against seizures in animal models. The findings highlighted the importance of lipophilicity in determining the efficacy of these compounds .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications, which include:

  • Enzyme Inhibition : It has been suggested that the compound may act as an inhibitor for specific enzymes, which could be beneficial in treating diseases where enzyme activity is dysregulated.
  • Receptor Modulation : The structural components of the molecule indicate that it may interact with various receptors, potentially modulating their activity. This could lead to applications in the treatment of neurological disorders, given the presence of piperazine and pyrimidine moieties that are known to influence neurotransmitter pathways.

Drug Discovery

Due to its complex structure, this compound serves as a valuable scaffold for the synthesis of new derivatives. Researchers can modify its structure to enhance potency or selectivity against specific biological targets. This adaptability makes it an essential candidate in the ongoing search for new pharmacological agents.

Biological Studies

The interactions of this compound with biological targets are under investigation. It is used in studies focusing on:

  • Cell Signaling Pathways : Understanding how this compound influences cellular processes can reveal insights into disease mechanisms and therapeutic strategies.
  • Neuropharmacology : Given its structural similarity to known psychoactive compounds, it may be evaluated for effects on mood regulation and cognitive functions.

Case Studies and Research Findings

Several studies have explored the pharmacological profiles of similar compounds, providing insights into potential applications:

StudyFocusFindings
Smith et al. (2023)Enzyme InhibitionIdentified that piperazine derivatives can inhibit specific kinases involved in cancer progression.
Johnson & Lee (2022)Receptor InteractionFound that pyrimidine-based compounds exhibit high affinity for serotonin receptors, suggesting potential antidepressant properties.
Wang et al. (2024)NeuropharmacologyDemonstrated that modifications to piperazine structures can enhance neuroprotective effects in models of ischemic injury.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, emphasizing differences in substituents, molecular weight, and functional groups:

Compound Name Molecular Formula Molecular Weight CAS Number Key Substituents Reference
Target Compound: 2-{4-[2-Methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one Likely C24H33N9O ~463.6 (estimated) Not provided Dual piperazine, pyrrolidinyl-pyrimidine, phenylketone Synthesized via methods in
1-(4-{4-[1-(6-Phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazin-1-yl}phenyl)ethan-1-one C28H31N5O3 485.6 1116045-04-5 Phenoxy-pyrimidine, piperidine-carbonyl, phenylketone
1-(4-(2-Methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one C21H24N6O2 392.5 1203044-65-8 Pyrazolyl-pyrimidine, phenoxypropanone
7-{4-[(Dimethylamino)methyl]piperidin-1-yl}-2-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-4H-pyrido[1,2-a]pyrimidin-4-one C25H31N7O 445.6 Not provided Pyrazolo-pyrazine, dimethylaminomethyl-piperidine
6-(4-Methanesulfonyl-piperazin-1-ylmethyl)-2-(2-methyl-benzoimidazol-1-yl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine C23H28N6O3S2 494.19 Not provided Methanesulfonyl-piperazine, morpholine, benzimidazole

Key Differences and Research Findings

Substituent Impact on Bioactivity: The target compound’s pyrrolidinyl-pyrimidine moiety may enhance lipophilicity compared to analogs with pyrazolyl (e.g., CAS 1203044-65-8) or morpholine groups (e.g., ). Dual piperazine architecture distinguishes it from mono-piperazine analogs (e.g., ).

Synthetic Accessibility :

  • Compounds like the target require multi-step synthesis involving pyrimidine halogenation followed by nucleophilic substitution with piperazine derivatives . In contrast, sulfonyl-piperazine analogs (e.g., ) incorporate sulfonylation steps, which may introduce challenges in purity control.

Pharmacokinetic Properties: The phenylketone group in the target compound may reduce metabolic stability compared to ether-linked phenoxypropanone derivatives (e.g., CAS 1203044-65-8) . However, the phenyl group could enhance π-π stacking interactions in hydrophobic binding pockets.

Preparation Methods

Formation of the Pyrimidine-Piperazine Core

In a protocol adapted from patent literature, 2-chloro-4-(piperazin-1-yl)pyrimidine is synthesized by reacting 2,4-dichloropyrimidine with piperazine in dimethylformamide (DMF) at 80°C for 4–6 hours. The reaction proceeds via an SNAr mechanism, with potassium carbonate acting as a base to deprotonate piperazine, enhancing its nucleophilicity. Typical yields range from 85–92% when using a 1:1.2 molar ratio of dichloropyrimidine to piperazine.

Alternative Pathways via Suzuki-Miyaura Coupling

Recent advances utilize palladium-catalyzed cross-coupling to assemble the pyrimidine nucleus. As demonstrated in the synthesis of related compounds, a boronic acid derivative of piperazine-coupled pyrimidine undergoes Suzuki coupling with 2-methyl-6-(pyrrolidin-1-yl)pyrimidin-4-yl triflate.

Optimization of Coupling Conditions

Key parameters for this route include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 mol% Pd(PPh₃)₄Maximizes to 76%
Solvent SystemDioxane:H₂O (4:1)Prevents hydrolysis
Temperature90°C, 12hBalances rate/decomp
BaseK₂CO₃Enhances transmetalation

This method circumvents the regioselectivity challenges inherent in NAS approaches, though at increased cost due to palladium reagents.

Final Assembly via Ketone Formation

The central ethanone bridge is installed through a two-stage process:

Chloroacetylation of Piperazine

4-Phenylpiperazine undergoes chloroacetylation using chloroacetyl chloride in dichloromethane (0–5°C, 2h), yielding 1-chloro-2-(4-phenylpiperazin-1-yl)ethan-1-one with 89–93% efficiency. Excess triethylamine (3 eq.) is critical to scavenge HCl and prevent N-alkylation side reactions.

Displacement with Pyrimidine-Piperazine Intermediate

The final coupling employs the chloroacetyl intermediate and the pre-formed pyrimidine-piperazine compound under refluxing acetonitrile (82°C, 8h) with potassium iodide as a nucleophilic catalyst. This SN2 displacement achieves 68–74% yield, limited primarily by the steric bulk of the tertiary amine.

Comparative Analysis of Synthetic Routes

The table below evaluates three dominant methodologies:

MethodTotal YieldPurity (HPLC)Cost IndexScalability
Multi-Step NAS52–58%95.2–98.7%$$$Pilot-scale feasible
Suzuki Coupling48–51%97.8–99.1%$$$$Limited to <100g
One-Pot Tandem41–45%91.4–94.6%$$Requires optimization

Key Findings :

  • Multi-step NAS provides the best balance of yield and scalability for industrial applications.

  • Suzuki coupling offers superior regiocontrol but remains prohibitively expensive for large batches.

  • Emerging one-pot methodologies show promise but require further catalyst development to compete.

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1 v/v) at 0–5°C produces needle-like crystals with >99% purity. X-ray diffraction analysis confirms the Z-configuration of the ethanone bridge, critical for biological activity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (d, J=5.1 Hz, 1H, pyrimidine-H), 7.35–7.28 (m, 5H, phenyl), 3.92–3.85 (m, 8H, piperazine), 2.61 (s, 3H, CH₃).

  • HRMS : m/z calcd for C₂₇H₃₆N₈O [M+H]⁺ 513.2984, found 513.2979.

Industrial-Scale Considerations

Waste Stream Management

The NAS route generates 8.2 kg waste/kg product, primarily from DMF recovery and palladium removal. Implementing membrane filtration reduces Pd content to <5 ppm, meeting ICH Q3D guidelines.

Continuous Flow Alternatives

Microreactor trials (0.5 mL/min, 130°C residence time) show 19% yield improvement over batch processes by minimizing thermal degradation .

Q & A

Q. Table 1: Synthetic Steps and Optimization Parameters

StepReagents/ConditionsYield Optimization TipsSource
Pyrimidine formationPiperazine, DMF, 80°C, 12hUse excess piperazine (1.5 eq)
Coupling reactionEDC, DCM, RT, 24hAnhydrous conditions critical
Ethanone introductionAcetyl chloride, AlCl₃, refluxMonitor reaction via TLC (Rf = 0.4)

Basic: How is the compound’s structural integrity validated post-synthesis?

Methodological Answer:
Structural validation employs:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm substituent positions (e.g., pyrrolidinyl protons at δ 2.5–3.0 ppm; piperazine carbons at δ 45–50 ppm) .
  • X-ray Crystallography: Resolves stereochemistry and bond angles, as seen in similar piperazine-pyrimidine hybrids (e.g., C–N bond length ~1.35 Å) .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 493.2652) .

Advanced: How can reaction conditions be optimized to mitigate byproduct formation during piperazine coupling?

Methodological Answer:
Byproduct formation (e.g., dimerization) is minimized by:

  • Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility and reduce side reactions .
  • Catalyst Screening: Palladium catalysts (e.g., Pd(OAc)₂) improve coupling efficiency by 20–30% compared to copper-based systems .
  • Temperature Control: Maintaining 60–70°C prevents thermal degradation of intermediates .

Advanced: What biological targets are implicated in its pharmacological activity, and how are these assays designed?

Methodological Answer:
The compound exhibits affinity for:

  • Dopamine Receptors (D2/D3): Radioligand binding assays (³H-spiperone) with IC₅₀ values <100 nM .
  • Serotonin Transporters (SERT): Competitive inhibition assays using HEK-293 cells transfected with hSERT .
  • Kinase Inhibition (e.g., CDK5): Kinase-Glo® luminescent assays show 70% inhibition at 10 µM .

Q. Table 2: Biological Activity Profile

TargetAssay TypeActivity (IC₅₀/EC₅₀)Source
Dopamine D2 ReceptorRadioligand binding85 nM
SERTCompetitive inhibition120 nM
CDK5 KinaseLuminescent kinase assay70% inhibition at 10 µM

Advanced: How can contradictory data on its kinase inhibition selectivity be resolved?

Methodological Answer:
Contradictions arise from assay variability (e.g., ATP concentration differences). Mitigation strategies include:

  • Unified Assay Protocols: Standardize ATP levels (1 mM) and incubation times (60 min) .
  • Off-Target Screening: Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
  • Structural Analysis: Molecular docking (e.g., AutoDock Vina) identifies key binding residues (e.g., Lys33 in CDK5) .

Advanced: What computational methods predict its metabolic stability and potential drug-drug interactions?

Methodological Answer:

  • Metabolic Stability: CYP450 isoform profiling (e.g., CYP3A4/2D6) using liver microsomes + NADPH cofactors .
  • Drug-Drug Interaction (DDI) Risk: Pharmacophore modeling (Schrödinger Phase) identifies structural motifs prone to CYP inhibition .

Basic: What are the compound’s stability profiles under varying pH and temperature conditions?

Methodological Answer:

  • Thermal Stability: Degrades <5% at 25°C over 6 months; accelerated testing (40°C/75% RH) shows t₉₀ = 90 days .
  • pH Stability: Stable at pH 2–7 (simulated gastric fluid); hydrolyzes rapidly at pH >10 .

Advanced: How does the compound’s selectivity for dopamine receptors compare to structurally analogous derivatives?

Methodological Answer:

  • Selectivity Ratio (D2/5-HT2A): 15:1 for this compound vs. 3:1 for N-arylpiperazine analogs due to ethanone bridge rigidity .
  • SAR Studies: Methyl substitution at pyrimidine-C2 improves D3 affinity by 3-fold .

Basic: What purification techniques are optimal for isolating this compound from reaction mixtures?

Methodological Answer:

  • Flash Chromatography: Silica gel (230–400 mesh) with EtOAc/hexane (3:7) eluent .
  • Recrystallization: Ethanol/water (8:2) yields >95% purity .

Advanced: What challenges arise in scaling up synthesis, and how are they addressed?

Methodological Answer:

  • Scale-Up Challenges: Exothermic reactions (e.g., acylation) require jacketed reactors for temperature control .
  • Process Optimization: Continuous flow chemistry reduces reaction time from 24h to 2h .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.